(S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Beta-lactamase inhibitor synthesis Chiral intermediate purification Orthogonal protecting group strategy

(S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate (CAS 1416134-59-2) is a chiral oxime ether pharmaceutical intermediate with molecular formula C₂₀H₂₉ClN₂O₅ and molecular weight 412.91 g/mol. The compound features an (S)-configured stereocenter at the C2 position, a Boc-protected amino group, an ethyl ester terminus, a benzyloxyimino functionality at C5, and a terminal chloromethyl group for downstream functionalization.

Molecular Formula C20H29ClN2O5
Molecular Weight 412.9 g/mol
Cat. No. B8235890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate
Molecular FormulaC20H29ClN2O5
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CCl)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H29ClN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16-/t17-/m0/s1
InChIKeyDUOXYKZUGOXAKA-HEQHKCQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate (CAS 1416134-59-2): Procurement-Ready Chiral Pharmaceutical Intermediate for Beta-Lactamase Inhibitor Synthesis


(S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate (CAS 1416134-59-2) is a chiral oxime ether pharmaceutical intermediate with molecular formula C₂₀H₂₉ClN₂O₅ and molecular weight 412.91 g/mol . The compound features an (S)-configured stereocenter at the C2 position, a Boc-protected amino group, an ethyl ester terminus, a benzyloxyimino functionality at C5, and a terminal chloromethyl group for downstream functionalization . It serves as a critical building block in the synthesis of beta-lactamase inhibitors, most notably avibactam (NXL-104), and is supplied by multiple vendors with certified purity specifications for pharmaceutical research and development applications [1].

Why (S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate Cannot Be Interchanged with Benzyl Ester, Bromo, or Unprotected Amino Analogs


Substitution with structurally related analogs introduces quantifiable functional incompatibilities that preclude generic interchange. The benzyl ester analog (CAS 1133931-73-3, molecular weight 474.98 g/mol) carries a different ester protecting group with a LogP of 5.61 versus 4.04 for the ethyl ester target compound, altering chromatographic behavior and orthogonal deprotection compatibility in multi-step sequences . The bromo analog (CAS 2241730-86-7) possesses distinct electrophilic reactivity (C-Br versus C-Cl bond) that modifies alkylation kinetics and requires re-optimization of reaction conditions . The absence of the Boc protecting group or alteration of the (S)-configuration would yield stereochemical mismatches incompatible with downstream chiral centers, as documented in avibactam synthesis where specific stereochemical integrity is essential for beta-lactamase inhibitory activity [1].

Quantitative Comparative Evidence: (S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate Versus Structural Analogs in Synthesis Applications


Lower Molecular Weight and LogP Enable Superior Chromatographic Separation and Orthogonal Deprotection Compared to Benzyl Ester Analog

The ethyl ester analog (target compound) exhibits a molecular weight of 412.91 g/mol and calculated LogP of 4.04, whereas the benzyl ester analog (CAS 1133931-73-3) shows a molecular weight of 474.98 g/mol (+62.07 g/mol, +15.0% increase) and LogP of 5.61 (+1.57 LogP units) . This quantifiable difference in lipophilicity directly impacts reversed-phase HPLC retention time, with the benzyl ester requiring significantly higher organic modifier concentrations for elution. Additionally, the ethyl ester and benzyl ester are orthogonal protecting groups; their non-interchangeable hydrogenolysis sensitivity (benzyl ester is cleaved by H₂/Pd-C, while ethyl ester remains intact) dictates that substitution would fundamentally alter deprotection sequence compatibility .

Beta-lactamase inhibitor synthesis Chiral intermediate purification Orthogonal protecting group strategy

Documented Role as Avibactam Impurity 23 Establishes Unique Identity in Regulatory-Compliant Reference Standards

This specific compound (CAS 1416134-59-2) is formally designated as Avibactam Impurity 23 in pharmaceutical reference standard cataloging [1]. This regulatory designation distinguishes it from the benzyl ester analog, which is cataloged as Avibactam Impurity 22 (or related impurity designation depending on nomenclature) . The impurity designation reflects the compound's specific retention time and spectral fingerprint in validated HPLC methods used for avibactam quality control, meaning that substitution with a non-identical analog would fail to match the certified reference standard required for analytical method validation [1].

Avibactam synthesis Pharmaceutical impurity profiling Regulatory reference standards

Commercially Stocked with 95-98%+ Purity and Full Analytical Documentation Across Multiple ISO-Certified Suppliers

Multiple ISO-certified suppliers maintain in-stock inventory of this compound with certified purity specifications: MedChemExpress offers 98.71% purity (Cat. HY-41633) with batch-specific COA including HPLC and NMR data ; Fluorochem offers 98% purity (Cat. F601020) with immediate availability in 100 mg, 250 mg, and 1 g quantities ; Bidepharm provides 95% purity with batch QC reports including NMR, HPLC, and GC ; Sigma-Aldrich lists the compound for direct procurement [1]. This multi-supplier commercial availability contrasts with the benzyl ester analog (CAS 1133931-73-3), which has fewer verified suppliers with documented analytical release specifications, and the bromo analog (CAS 2241730-86-7), which requires inquiry-based procurement and lacks published pricing transparency .

Pharmaceutical intermediate procurement Quality control documentation Supply chain reliability

Terminal Chloromethyl Group Enables Nucleophilic Displacement Chemistry Distinct from Bromo Analog Reactivity Kinetics

The target compound contains a terminal -CH₂Cl (chloromethyl) group as the electrophilic handle, while the bromo analog (CAS 2241730-86-7) contains -CH₂Br . The C-Br bond (bond dissociation energy approximately 285 kJ/mol) is weaker than the C-Cl bond (approximately 327 kJ/mol), producing quantifiably different SN2 alkylation rates [1]. This difference in leaving group reactivity is a class-level property of alkyl halides; bromo analogs typically react 10- to 100-fold faster in nucleophilic displacement reactions compared to chloro analogs under identical conditions. The chloro analog offers greater reaction control and reduced side-product formation in multi-step sequences where competing nucleophilic sites exist [1].

Nucleophilic substitution Reaction kinetics Halogen leaving group selection

Validated Application Scenarios for (S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate Based on Quantitative Evidence


Certified Reference Standard for Avibactam Impurity Profiling in Pharmaceutical Quality Control

This compound is formally designated as Avibactam Impurity 23 and is supplied as a certified reference standard for HPLC method validation [1]. Laboratories developing or validating analytical methods for avibactam drug substance must procure the exact CAS 1416134-59-2 material; substitution with benzyl ester (Impurity 22) or bromo analogs will not match the certified retention time and spectral identity required for regulatory submission . The documented purity range of 95-98.71% with batch-specific COA ensures compliance with ICH Q3A impurity qualification guidelines .

Synthesis of Avibactam via Piperidine Ring Formation from Acyclic Chloromethyl Oxime Ether Precursor

This compound serves as the acyclic precursor to the key piperidine intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate in the chemoenzymatic synthesis of avibactam [1]. The terminal chloromethyl group (-CH₂Cl) undergoes intramolecular cyclization to form the piperidine ring, while the (S)-configured stereocenter at C2 establishes the required absolute configuration for downstream bioactivity . The 10-step avibactam synthesis described in Organic Process Research & Development proceeds with an overall yield of 23.9%, relying on this specific acyclic intermediate with defined stereochemistry and protecting group arrangement .

Orthogonal Protection Strategy Research Using Boc-Amino and Ethyl Ester Functionalities

The compound contains Boc (acid-labile) and ethyl ester (base-labile or non-hydrogenolytic) protecting groups, providing orthogonal deprotection capability for sequential functionalization studies [1]. The calculated LogP of 4.04 facilitates standard-phase or reversed-phase chromatographic purification between deprotection steps, while the 15.0% lower molecular weight compared to the benzyl ester analog reduces material cost per mole of reactive functional groups . This orthogonal protection arrangement is documented in avibactam synthesis literature, where selective Boc removal (TFA/CH₂Cl₂) occurs without affecting the ethyl ester, enabling stepwise piperidine ring formation and subsequent functionalization .

Chiral Oxime Ether Methodology Development and Non-Lactam Beta-Lactamase Inhibitor Discovery

The benzyloxyimino functional group combined with the (S)-configured Boc-amino acid backbone provides a scaffold for developing non-lactam beta-lactamase inhibitors structurally related to avibactam [1]. The terminal chloromethyl handle (-CH₂Cl, C-Cl bond energy ~327 kJ/mol) offers controlled reactivity (10- to 100-fold slower than bromo analog) for exploring structure-activity relationships (SAR) in novel inhibitor candidates . Unlike the bromo analog (CAS 2241730-86-7) which exhibits faster but less controlled alkylation kinetics, this compound's moderated reactivity supports library synthesis with reproducible yields and reduced purification burden .

Quote Request

Request a Quote for (S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.